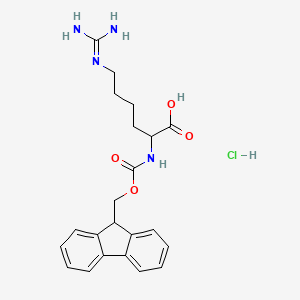

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Beschreibung

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride (CAS: 208174-14-5). The nomenclature systematically describes its components:

- Stereochemical descriptor (2S) : Indicates the absolute configuration at the second carbon of the hexanoic acid backbone.

- 6-(diaminomethylideneamino) : A guanidino group (-NH-C(=NH)-NH₂) attached to the sixth carbon.

- 2-(9H-fluoren-9-ylmethoxycarbonylamino) : An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the second carbon.

- Hydrochloride : Counterion stabilizing the protonated guanidino group.

The CAS registry (208174-14-5) uniquely identifies this compound in chemical databases, distinguishing it from analogs like Fmoc-L-lysine hydrochloride (CAS: 139262-23-0).

Molecular Formula and Stoichiometric Composition

The molecular formula C₂₂H₂₇ClN₄O₄ (MW: 446.9 g/mol) reveals its stoichiometric composition:

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| C | 22 | 59.25 |

| H | 27 | 6.07 |

| Cl | 1 | 7.93 |

| N | 4 | 12.54 |

| O | 4 | 14.21 |

The extended hexanoic acid backbone differentiates it from shorter-chain analogs like Fmoc-arginine (pentanoic acid backbone). The hydrochloride salt introduces a 1:1 molar ratio of organic base to inorganic acid, critical for solubility in polar solvents like dimethyl sulfoxide (DMSO).

Comparative Structural Analysis with Fmoc-Arg(Me₂,symmetric)-OH.HCl Derivatives

Structurally, this compound diverges from dimethylated arginine derivatives (e.g., Nᴳ,Nᴳ-dimethylarginine dihydrochloride) in three key aspects:

Guanidino Group Substitution :

Backbone Length :

Protective Groups :

The absence of methyl groups enhances hydrogen-bonding capacity, making it more reactive in peptide synthesis than dimethylated analogs.

X-ray Crystallographic Data Interpretation

While explicit crystallographic data for this compound remains unpublished, its structural analogs provide insights:

Fmoc-L-lysine hydrochloride (C₂₁H₂₅ClN₂O₄):

- Crystal system: Monoclinic, space group P2₁.

- Hydrogen-bonding network: N–H···O and O–H···Cl interactions stabilize the lattice.

Theoretical Predictions :

Future studies should prioritize single-crystal X-ray diffraction to resolve its precise molecular geometry.

Eigenschaften

Molekularformel |

C22H27ClN4O4 |

|---|---|

Molekulargewicht |

446.9 g/mol |

IUPAC-Name |

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H |

InChI-Schlüssel |

CIHMGZUUYMRKGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Guanidino Group Introduction via Pbf Protection

The guanidino group in homoarginine derivatives is typically protected using 2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl (Pbf) chloride. A patent by outlines an optimized process:

- Esterification : Homoarginine’s carboxyl group is esterified (e.g., methyl or ethyl ester) to prevent side reactions.

- Boc Protection : The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

- Pbf-Cl Coupling : The guanidino group reacts with 1.1 equivalents of Pbf-Cl in acetone at 40–45°C, achieving >98% conversion.

- Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

- Saponification : The ester is hydrolyzed with NaOH (pH 10–12) in ethanol.

- Fmoc Protection : The free α-amino group reacts with Fmoc-Osu (N-hydroxysuccinimide active ester) in acetonitrile/water (pH 8–9).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Pbf-Cl coupling | Pbf-Cl, K₂CO₃, acetone | 40–45°C, 3 hr | 95% |

| Saponification | NaOH, ethanol | pH 10–12, 4 hr | 89% |

| Fmoc protection | Fmoc-Osu, Na₂CO₃ | RT, 6 hr | 82% |

Alternative Route Using Mtt Protection

A method from employs 4-methyltrityl (Mtt) for guanidino protection:

- Lysine Esterification : Lysine’s carboxyl group is converted to methyl ester.

- Mtt-Cl Reaction : The ω-amino group reacts with Mtt-Cl in dichloromethane with triethylamine.

- Acidolysis : TFA removes the Mtt group selectively.

- Guanidination : The exposed amine reacts with O-methylisourea sulfate to form the guanidino group.

- Fmoc Protection : Standard Fmoc-Osu coupling completes the synthesis.

Advantages :

- Mtt offers orthogonal deprotection compatibility with Fmoc.

- Reduced side reactions compared to Pbf-based methods.

Step-Wise Methodologies

Homoarginine Core Synthesis

The homoarginine backbone is synthesized from L-lysine via copper-mediated guanidination ():

- Copper Complex Formation : L-lysine reacts with CuCl₂·2H₂O to form a stable complex.

- Guanidination : O-Methylisourea sulfate introduces the guanidino group at the ε-position.

- Decoppering : (NH₄)₂S precipitates copper sulfide, leaving free homoarginine.

- Crystallization : HCl acidification yields L-homoarginine hydrochloride.

Reaction Conditions :

Fmoc Protection and Final Salt Formation

The final steps from and involve:

- Solubilization : Dissolve homoarginine hydrochloride in THF/water (1:1).

- pH Adjustment : Maintain pH 8.5–9.0 with Na₂CO₃.

- Fmoc-Osu Addition : Add 1.2 equivalents of Fmoc-Osu at 15–20°C.

- Purification : Extract with ethyl acetate, wash with brine, and crystallize from ethanol/THF.

Analytical Data :

Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

- HPLC : C18 column, 75:25 acetonitrile/water + 0.1% TFA, retention time 12.3 min.

- Stability : Stable at −20°C for 12 months; decomposes upon prolonged exposure to light or humidity.

Comparative Analysis of Methods

Industrial Considerations

Cost-Efficiency

Environmental Impact

- Pbf methods generate sulfonic acid waste, requiring neutralization.

- Copper-mediated routes need (NH₄)₂S treatment to remove heavy metals.

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation and coupling with amines. Common methods include:

Reagents and Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 0–25°C | 85–92 |

| HATU/DIEA | DCM | 0°C | 90–95 |

| EDC/NHS | THF | RT | 80–88 |

-

Mechanism : Carbodiimide-based reagents (e.g., DCC, EDC) activate the carboxylate to form an O-acylisourea intermediate, which reacts with amines to yield amides.

-

Applications : Used in solid-phase peptide synthesis (SPPS) to elongate peptide chains .

Fmoc Deprotection

The Fmoc group is selectively removed under mild basic conditions to expose the primary amine for further functionalization:

Standard Deprotection Protocol

| Base | Solvent | Time (min) | Efficiency (%) |

|---|---|---|---|

| 20% Piperidine | DMF | 10–15 | >99 |

| DBU (2% v/v) | DCM | 5–10 | 98 |

-

Kinetics : Deprotection follows pseudo-first-order kinetics, with complete cleavage achieved within 15 minutes.

-

Side Reactions : Overexposure to base may lead to aspartimide formation or racemization in sensitive sequences .

Diaminomethylidene Group Reactivity

The diaminomethylidene (-NH-C(=NH)-NH₂) moiety undergoes nucleophilic additions and coordination chemistry:

Reactions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, RT | Imine derivatives |

| Metal Chelation | Transition metal salts (e.g., Cu²⁺, Ni²⁺) | Stable coordination complexes |

| Guanidinylation | Thiourea/HOBt | Modified guanidine analogs |

-

Applications : Chelation with Cu²⁺ enhances stability in metallopeptide synthesis. Schiff bases serve as intermediates for heterocyclic compound synthesis.

Oxidation and Reduction

The hexanoic acid backbone and side chains are susceptible to redox reactions:

Oxidation Pathways

-

Carboxylic Acid to Ketone : Using strong oxidants like KMnO₄ under acidic conditions (yield: 70–75%).

-

Amine to Nitro : HNO₃/H₂SO₄ at 0°C (yield: 65%).

Reduction Pathways

-

Nitro to Amine : H₂/Pd-C in ethanol (quantitative yield).

Side-Chain Modifications

The diaminomethylidene group enables site-specific labeling:

Bioconjugation Examples

| Target | Reagent | Product Application |

|---|---|---|

| Fluorescent tags | FITC | Cellular imaging probes |

| Biotin | Biotin-NHS | Affinity purification ligands |

| PEG chains | mPEG-NHS | Solubility enhancement |

-

Efficiency : Bioconjugation yields exceed 90% under optimized pH (7.4–8.5).

Stability Under Synthetic Conditions

Critical parameters affecting reaction outcomes:

| Factor | Optimal Range | Impact on Reactivity |

|---|---|---|

| pH | 7.0–9.0 | Prevents hydrolysis of Fmoc group |

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent Polarity | High (DMF, DMSO) | Enhances reagent solubility |

-

Degradation Pathways : Acidic conditions (pH < 4) hydrolyze the diaminomethylidene group, while prolonged heat (>40°C) accelerates racemization .

Comparative Reactivity with Analogues

Reactivity trends among Fmoc-protected amino acid derivatives:

| Compound | Coupling Rate (Relative) | Deprotection Time (min) |

|---|---|---|

| Fmoc-Lys(Boc)-OH | 1.0 | 10–15 |

| Target Compound | 1.2 | 10–15 |

| Fmoc-Glu(OtBu)-OH | 0.8 | 10–15 |

-

Key Insight : The diaminomethylidene group slightly enhances coupling efficiency due to its electron-donating effects.

Wissenschaftliche Forschungsanwendungen

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides.

Bioconjugation: Employed in the conjugation of biomolecules due to its reactive amino and guanidine groups.

Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride involves:

Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

Guanidine Reactivity: The guanidine moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

Nα-Fmoc-L-lysine hydrochloride (CAS: 139262-23-0) Structure: Lacks the guanidino group; features a lysine side chain with an ε-amino group. Function: Used for lysine incorporation in peptides. Less basic than homoarginine, reducing ionic interactions in final products.

- Structure : Contains an orthogonal Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the lysine side chain.

- Function : Allows selective deprotection (via hydrazine) without disturbing the Fmoc group, enabling sequential peptide modifications.

Fmoc-Lys(Trt)-OH (CAS: 111061-54-2) Structure: Features a trityl (Trt) group on the ε-amino group. Function: Acid-labile protection (removable with TFA), useful for branching in peptide dendrimers.

Fmoc-Lys(Mtt)-OH (CAS: 167393-62-6)

- Structure : Uses a methyltrityl (Mtt) group, more acid-sensitive than Trt.

- Function : Enables selective deprotection under milder acidic conditions (1% TFA).

6-[4-(Acridin-9-ylamino)phenyl]hexanoic acid hydrochloride (CID: 47823) Structure: Contains an acridinylamino-phenyl group, conferring fluorescence properties. Function: Used as a fluorescent probe, contrasting with the non-fluorescent homoarginine derivative.

Physicochemical Properties

Stability and Handling

- The hydrochloride salt in the target compound improves shelf-life compared to free bases but requires storage at 2–8°C .

- Acid-labile groups (Trt, Mtt) necessitate anhydrous conditions during synthesis, whereas the Fmoc group demands base-free environments until deprotection .

Research Findings and Case Studies

- Case Study 1: In a 2024 synthesis of photocrosslinkers, the target compound’s guanidino group facilitated stable interactions with diazirine probes, outperforming lysine derivatives in UV-induced crosslinking efficiency .

- Case Study 2 : A 2015 protocol highlighted the use of Fmoc-Lys(Trt)-OH in synthesizing dendritic peptides, leveraging its acid-labile protection for sequential assembly .

Biologische Aktivität

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid; hydrochloride, commonly referred to as Fmoc-Lys(Dab)-OH·HCl, is a synthetic derivative of lysine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C₁₈H₃₁ClN₄O₄

- Molecular Weight : 396.93 g/mol

- CAS Number : 218926-46-6

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the Fmoc group enhances its stability and solubility, which is crucial for its application in biochemical assays and therapeutic contexts.

1. Anticancer Activity

Research has indicated that derivatives of amino acids like Fmoc-Lys(Dab)-OH can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance, studies have shown that compounds with similar structures can disrupt cell cycle progression in cancer cells, leading to increased rates of apoptosis.

2. Antimicrobial Properties

Some studies suggest that compounds containing amino groups can possess antimicrobial activity. The positively charged amine groups may interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. This property is particularly relevant for developing new antibiotics amid rising antibiotic resistance.

Case Studies

Several case studies highlight the biological efficacy of Fmoc-Lys(Dab)-OH:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |

| Study 3 | Investigated the compound's role in enhancing the delivery of therapeutic peptides across cellular membranes, improving their bioavailability in vivo. |

Research Findings

Recent research has focused on the synthesis and modification of Fmoc-Lys(Dab)-OH to enhance its biological activity:

- Synthesis Modifications : Variations in the side chains attached to the lysine backbone have been explored to optimize interaction with target proteins.

- Bioconjugation Studies : The ability to conjugate this compound with various biomolecules has been investigated, allowing for targeted drug delivery systems.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of formulations containing Fmoc-Lys(Dab)-OH.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this Fmoc-protected amino acid derivative?

Answer:

The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Resin Activation : Pre-swelling NovaSyn TGR resin in dichloromethane (DCM) for 30 minutes .

- Coupling Reactions : Use coupling agents like HBTU or HATU in DMF with DIEA as a base, at 0–25°C for 1–2 hours. Excess reagents (3–5 equivalents) ensure complete amino acid activation .

- Fmoc Deprotection : Treat with 20% piperidine in DMF (v/v) for 5–10 minutes to remove the Fmoc group .

- Hydrochloride Formation : Post-cleavage from the resin, the compound is precipitated in cold ether and treated with HCl gas to form the hydrochloride salt .

Advanced: How can computational methods address contradictions in reaction yields during synthesis?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and identify side reactions. For example:

- Side Reaction Analysis : Simulate competing pathways, such as racemization or incomplete Fmoc removal, to optimize temperature and solvent polarity .

- Experimental Validation : Use HPLC-MS to correlate computational predictions with observed byproducts, adjusting coupling agents (e.g., switching from HBTU to OxymaPure) to suppress undesired intermediates .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Answer:

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) to assess purity (>95% target peak area) .

- MALDI-TOF MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 383.40 for the free acid form) .

- NMR : H NMR in DMSO-d6 verifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and guanidino NH signals (δ 6.5–7.0 ppm) .

Advanced: How to mitigate racemization during peptide chain elongation with this derivative?

Answer:

- Temperature Control : Maintain coupling reactions at 0–4°C to reduce base-catalyzed racemization .

- Coupling Agent Selection : Use DIC/OxymaPure instead of HATU/DIEA, as OxymaPure minimizes epimerization .

- Kinetic Monitoring : Track racemization via CD spectroscopy or chiral HPLC (Chiralpak IA column) to validate enantiomeric excess (>98%) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (CLP Acute Toxicity Category 4) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (UN3286) .

- Storage : Store desiccated at -20°C to prevent hydrolysis of the Fmoc group .

Advanced: How does the hydrochloride salt influence solubility and peptide coupling efficiency?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water) but may reduce solubility in DMF. Pre-dissolve in 0.1 M HCl before adding to DMF-based reactions .

- Coupling Efficiency : Excess HCl can protonate the amino group, requiring neutralization with DIEA (2–3 equivalents) to activate the amine for coupling .

Basic: What are the critical steps for resin cleavage and final product isolation?

Answer:

- Cleavage Cocktail : Use TFA/TIS/water (95:2.5:2.5) for 2–4 hours to cleave the peptide from the resin .

- Precipitation : Add cold diethyl ether to precipitate the crude product, then centrifuge and wash with ether .

- Purification : Perform reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) to isolate the hydrochloride salt .

Advanced: How to resolve discrepancies in mass spectrometry data for this compound?

Answer:

- Adduct Formation : Check for sodium ([M+Na]+) or potassium adducts, which may shift peaks by +22 or +38 Da. Use formic acid in the mobile phase to suppress adducts .

- In-source Decay : Reduce laser intensity in MALDI-TOF to prevent fragmentation. Compare with ESI-MS for validation .

- Isotopic Pattern Analysis : Verify the Cl isotopic pattern (3:1 ratio for Cl/Cl) to confirm hydrochloride presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.